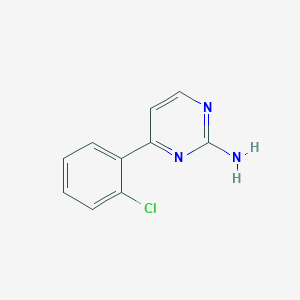
4-(2-Chlorophenyl)pyrimidin-2-amine
描述
4-(2-Chlorophenyl)pyrimidin-2-amine is a chemical compound characterized by a pyrimidine ring substituted with a 2-chlorophenyl group at the 4-position and an amine group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)pyrimidin-2-amine typically involves the following steps:
Condensation Reaction: The starting materials, 2-chlorobenzaldehyde and guanidine, undergo a condensation reaction to form an intermediate.
Cyclization: The intermediate is then cyclized under acidic conditions to form the pyrimidine ring.
Amination: Finally, the pyrimidine ring is treated with an amine source to introduce the amine group at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 4-(2-Chlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at different positions on the pyrimidine ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: A variety of substituted pyrimidines with different substituents on the ring.
科学研究应用
4-(2-Chlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the interaction with various biomolecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
4-(2-Chlorophenyl)pyrimidin-2-amine is similar to other pyrimidine derivatives, such as 4-(3-Chlorophenyl)pyrimidin-2-amine and 4-(4-Chlorophenyl)pyrimidin-2-amine. These compounds differ in the position of the chlorine atom on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct advantages in certain applications.
相似化合物的比较
4-(3-Chlorophenyl)pyrimidin-2-amine
4-(4-Chlorophenyl)pyrimidin-2-amine
4-(2-Bromophenyl)pyrimidin-2-amine
4-(2-Methylphenyl)pyrimidin-2-amine
This comprehensive overview provides a detailed understanding of 4-(2-Chlorophenyl)pyrimidin-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-(2-chlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBZGYLDBDMHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681324 | |
| Record name | 4-(2-Chlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874766-80-0 | |
| Record name | 4-(2-Chlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


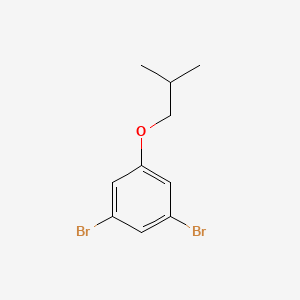
![(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1504744.png)
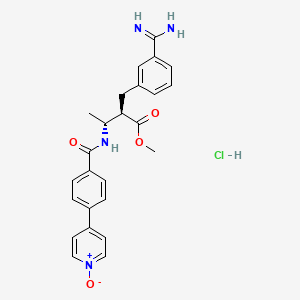
![3,4,5-Trimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1504749.png)
![(R)-6,6'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1504752.png)
![8-Methyl-8-aza-bicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1504758.png)


![1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504770.png)

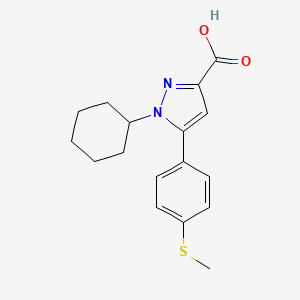
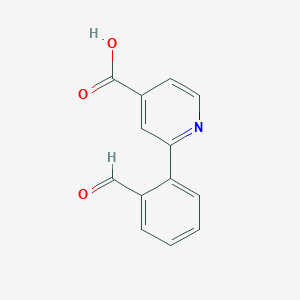
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B1504791.png)
![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B1504798.png)
